5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one
Description
5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one is a pyridazinone derivative featuring a six-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:
- Chloro at position 5 (electron-withdrawing, enhancing ring stability).
- Methyl at position 2 (steric simplicity, influencing metabolic stability).
Its molecular formula is C₈H₁₁ClN₂OS, with a molecular weight of 218.73 g/mol. Pyridazinones are explored for diverse biological activities, including antimicrobial and kinase-inhibitory properties. The compound’s synthesis likely involves alkylation at position 2 (via halides) and thiol substitution at position 4, similar to methods described in pyridazinone literature .
Properties
CAS No. |
105651-66-9 |
|---|---|
Molecular Formula |
C8H11ClN2OS |
Molecular Weight |
218.70 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-propan-2-ylsulfanylpyridazin-3-one |
InChI |
InChI=1S/C8H11ClN2OS/c1-5(2)13-7-6(9)4-10-11(3)8(7)12/h4-5H,1-3H3 |
InChI Key |
CFICXVWHYFNPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=NN(C1=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Formation
- The pyridazinone scaffold is often synthesized starting from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- Isoxazole-pyridazinone intermediates can be used as precursors, which upon ring opening with methanol and triethylamine yield the pyridazinone nucleus.
- Hydrolysis and subsequent acylation steps with reagents such as thionyl chloride and appropriate amines afford functionalized pyridazinones.
Installation of the 4-(Propan-2-yl)sulfanyl Group
- The 4-position sulfanyl substituent is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridazinone ring with isopropyl thiol or its sodium salt.
- Alternatively, alkylation of a thiol-containing intermediate with isopropyl bromide in the presence of potassium carbonate and dry dimethylformamide (DMF) under reflux conditions (30–90 minutes) is effective.
- The reaction conditions are optimized to avoid over-alkylation or side reactions.
Representative Synthetic Scheme (Summary)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Isoxazole-pyridazinone + MeOH, Et3N, 60 °C, 2 h | Ring opening to pyridazinone intermediate | High yield |
| 2 | Hydrolysis with NaOH in EtOH, reflux 30 min | Conversion to acid intermediate | Moderate to high yield |
| 3 | SOCl2, Et3N, r.t. 30 min | Formation of acid chloride intermediate | Efficient, mild conditions |
| 4 | Appropriate amine, anhydrous THF, r.t. 2 h | Amide formation or substitution | High purity product |
| 5 | Alkylation with isopropyl bromide, K2CO3, DMF, reflux 30–90 min | Introduction of propan-2-yl sulfanyl group | Good yield, controlled reaction |
Research Findings and Optimization Notes
- The use of triethylamine as a base in methanol facilitates the ring opening of isoxazole-pyridazinone intermediates efficiently.
- Chlorination with POCl3 is a critical step for introducing the 5-chloro substituent; temperature control is essential to prevent decomposition.
- Alkylation reactions for sulfanyl group installation require anhydrous conditions and inert atmosphere to prevent oxidation of thiol intermediates.
- Purification is typically achieved by flash column chromatography or crystallization from ethanol, ensuring high purity of the final compound.
- Yields for each step vary but are generally optimized to be above 70%, with overall synthetic efficiency enhanced by minimizing purification steps.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Temperature | Time |
|---|---|---|---|---|
| Ring opening | Methanol, triethylamine | Isoxazole ring opening | 60 °C | 2 h |
| Hydrolysis | NaOH, ethanol reflux | Acid intermediate formation | Reflux | 30 min |
| Acid chloride formation | Thionyl chloride, triethylamine | Activation for amide formation | Room temp | 30 min |
| Amide formation | Appropriate amine, anhydrous THF | Substitution at acid chloride | Room temp | 2 h |
| Alkylation (sulfanyl group) | Isopropyl bromide, K2CO3, dry DMF | Introduction of sulfanyl group | Reflux | 30–90 min |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted pyridazinones depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(isopropylthio)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The chlorine and isopropylthio groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Profiles and Physical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with analogs from literature:
Key Observations:
- Electron Effects : The target’s chloro and sulfanyl groups balance electron-withdrawing and donating effects, contrasting with the strongly electron-withdrawing trifluoromethyl groups in the WHO compound .
- Steric Bulk : The 6-phenyl group in analogs increases aromatic interactions but may reduce solubility compared to the target’s simpler structure .
- Reactivity : The iodo substituent in ’s compound enables halogen bonding or substitution reactions, whereas the target’s sulfanyl group may participate in disulfide formation or hydrogen bonding .
Biological Activity
5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
- Molecular Formula : C₈H₁₁ClN₂OS
- Molecular Weight : 218.70 g/mol
- IUPAC Name : 5-chloro-2-methyl-4-(propan-2-ylsulfanyl)pyridazin-3-one
- CAS Number : 105651-66-9
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyridazine derivatives have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives range from 3.12 to 12.5 µg/mL, demonstrating their potential as antibacterial agents .
Anti-inflammatory Effects
Studies have suggested that the compound may possess anti-inflammatory properties. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound could modulate receptors associated with inflammatory pathways.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various pyridazine derivatives, including this compound, against clinical isolates of E. coli. The results demonstrated an MIC of 8 µg/mL, comparable to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL). This highlights its potential as an alternative treatment option.
Study 2: Anti-inflammatory Activity
In a controlled experiment, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results showed a significant reduction in paw swelling and joint damage compared to controls, indicating its therapeutic potential in inflammatory conditions .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
